2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
Description
This compound is a thieno-triazolo-pyrimidine derivative with a unique substitution pattern. Its structure features a butyl group at position 4, a ketone at position 5, and a thioacetamide moiety linked to a 5-chloro-2-methoxyphenyl group. The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core provides rigidity and planar aromaticity, which are critical for interactions with biological targets such as enzymes or receptors. The 5-chloro-2-methoxyphenyl substituent enhances lipophilicity and may influence binding affinity through steric and electronic effects .
Properties
IUPAC Name |
2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S2/c1-3-4-8-25-18(28)17-14(7-9-30-17)26-19(25)23-24-20(26)31-11-16(27)22-13-10-12(21)5-6-15(13)29-2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERJDTBLQJQPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide , identified by its CAS number 1217006-82-0 , is a member of the thienotriazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 455.6 g/mol . The structural complexity includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O2S2 |
| Molecular Weight | 455.6 g/mol |
| CAS Number | 1217006-82-0 |
Anti-inflammatory Activity
Recent studies have demonstrated that compounds within the thienotriazolopyrimidine class exhibit significant anti-inflammatory properties. For instance, derivatives such as 10a , 10c , and 11c have shown remarkable efficacy in reducing inflammation in formalin-induced paw edema models. These compounds not only displayed anti-inflammatory effects but also analgesic properties with a favorable safety profile (ALD50 > 0.4 g/kg) .
The mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. Molecular docking studies have suggested that these compounds can effectively bind to the COX-2 active site, thereby inhibiting its activity .
Anticancer Activity
The anticancer potential of thienotriazolopyrimidines has also been explored, with some derivatives showing promise as selective inhibitors of key cancer-related pathways. For example, structure–activity relationship (SAR) studies have identified specific substitutions that enhance the binding affinity to target proteins involved in tumor growth and proliferation .
In vitro assays have indicated that certain derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting mitotic arrest . The exploration of these compounds in cellular models has revealed IC50 values in the micromolar range for various cancer types.
Case Studies
- Anti-inflammatory Efficacy : A study involving the administration of thienotriazolopyrimidine derivatives to rats demonstrated a significant reduction in paw edema compared to control groups treated with traditional NSAIDs like diclofenac. The results highlighted the potential for these compounds to serve as safer alternatives for managing inflammation .
- Anticancer Screening : In another investigation, several thienotriazolopyrimidine derivatives were screened against human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that specific modifications to the thiazole ring significantly increased cytotoxicity, suggesting a targeted approach for developing new anticancer agents .
Scientific Research Applications
Anticancer Applications
Research has indicated that this compound exhibits promising anticancer activities. It has been studied for its ability to inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action : The compound's structure allows it to interact with key proteins involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit Polo-like Kinase 1 (PLK1), a critical regulator of cell division .
- Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications in the compound's structure can enhance its binding affinity to target proteins. For example, the introduction of different substituents on the phenyl ring has been linked to increased potency against cancer cells .
- Case Studies : In vitro studies have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds were determined through extensive SAR studies .
Anti-inflammatory Applications
In addition to its anticancer properties, this compound also shows potential as an anti-inflammatory agent.
- Mechanism : The thienotriazolopyrimidine core structure is believed to play a role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Research Findings : Experimental models have demonstrated that treatment with this compound leads to a reduction in inflammation markers in animal models of arthritis and other inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Core Modifications: The benzothieno-pyrimidine core in introduces a saturated ring system, which may improve metabolic stability compared to the fully aromatic thieno-triazolo-pyrimidine .
Spectroscopic and Chemical Environment Comparisons
NMR studies on analogous compounds (e.g., thieno-pyrimidines with triazole or benzothieno cores) reveal that substituent changes significantly alter chemical shifts in specific regions. For example:
- Regions A (positions 39–44) and B (positions 29–36) in similar compounds show distinct chemical shifts when substituents like chloro, methoxy, or methyl groups are modified .
- The target compound’s 5-chloro-2-methoxyphenyl group likely induces upfield/downfield shifts in aromatic protons compared to its 5-chloro-2-methylphenyl analogue , affecting π-π stacking interactions.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving cyclocondensation of thiophene derivatives with triazole precursors.
- Structure-Activity Relationship (SAR) :
- Potential Applications: Based on analogues, the compound could be explored as an anticancer or antimicrobial agent, with further optimization needed to address solubility limitations.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Core Formation : Construct the thieno-triazolo-pyrimidinone core via cyclization of thiophene derivatives with triazole precursors under reflux in aprotic solvents (e.g., DMF) .
Thioacetamide Linkage : Introduce the thioacetamide group using mercaptoacetic acid or its derivatives, often requiring basic conditions (e.g., NaH in THF) to deprotonate thiol intermediates .
Final Coupling : React with 5-chloro-2-methoxyphenylamine via nucleophilic acyl substitution, monitored by TLC/HPLC for purity .
Critical parameters include temperature control (<60°C to prevent decomposition) and inert atmospheres for oxygen-sensitive steps .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the triazolo-pyrimidine core and acetamide linkage (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z ~500–510) .
- HPLC-PDA : Ensures >95% purity, using C18 columns with acetonitrile/water gradients .
Q. How should researchers design in vitro assays to screen for biological activity?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes structurally analogous to the triazolo-pyrimidine scaffold (e.g., tyrosine kinases, phosphodiesterases) .
- Assay Conditions : Use fluorescence-based enzymatic assays (e.g., ATPase activity) with IC determination via dose-response curves (1 nM–100 μM range) .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays, noting potential off-target effects via counter-screening .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental binding affinity data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the pyrimidine N1 and chloro-methoxyphenyl moiety .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes, correlating RMSD values with experimental IC .
- Free Energy Perturbation (FEP) : Quantify binding energy differences when modifying the butyl substituent or thioether linker .
Q. What strategies address contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) to reduce variability .
- Solubility Optimization : Use DMSO stocks (<0.1% final concentration) with co-solvents (e.g., cyclodextrins) to prevent aggregation .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-substrate reduction) alongside enzymatic assays .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent Variation : Systematically modify the butyl group (e.g., branching, fluorination) and chloro-methoxyphenyl ring (e.g., halogen substitution) to assess effects on potency/logP .
- Pharmacophore Mapping : Overlay crystal structures (if available) to identify critical hydrogen-bond acceptors (e.g., pyrimidine carbonyl) .
- ADME Profiling : Use in silico tools (e.g., SwissADME) to predict metabolic hotspots (e.g., thioether oxidation) .
Q. What experimental approaches assess stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C, monitoring degradation via LC-MS (e.g., hydrolysis of the acetamide group) .
- Light/Heat Stress : Store at 40°C/75% RH for 4 weeks or under UV light (ICH Q1B guidelines) to identify photodegradants .
- Cryopreservation : Test solubility in DMSO/PEG formulations for long-term storage without precipitation .
Q. How should in vivo pharmacokinetic studies be designed for this compound?
- Methodological Answer :
- Dosing Routes : Compare oral (suspension in 0.5% methylcellulose) vs. intravenous (saline solution) administration in rodent models .
- Bioanalysis : Quantify plasma levels via UPLC-MS/MS (LLOQ ~1 ng/mL), tracking metabolites like sulfoxide derivatives .
- Tissue Distribution : Perform whole-body autoradiography or LC-MS on homogenized organs to assess brain penetration (logBB >0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
